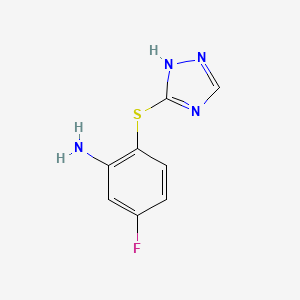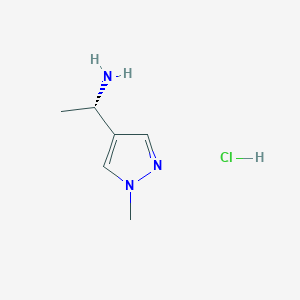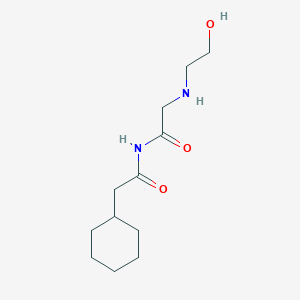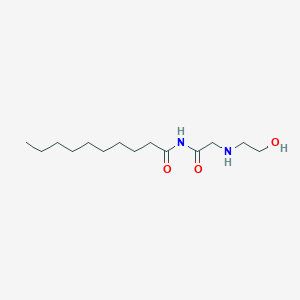![molecular formula C15H15Cl2NO2 B1437174 N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline CAS No. 356532-71-3](/img/structure/B1437174.png)
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline
説明
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline, or N-2-2,4-DPE-4-M, is an organic compound used in a variety of scientific applications. It is a derivative of aniline, a common aromatic amine with a wide range of applications in industry and research. N-2-2,4-DPE-4-M is a versatile compound that can be used in synthesis and research applications.
科学的研究の応用
Palladium-Catalyzed Amination
Palladium-catalyzed amination processes involving aryl halides and triflates provide a methodology for creating complex amines from simpler precursors. This technique is crucial for constructing nitrogen-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science (Wolfe & Buchwald, 2003).
Synthesis and Copolymerization
Novel trisubstituted ethylenes, including phenoxy ring-substituted methoxyethyl phenylcyanoacrylates, have been synthesized and copolymerized with styrene, indicating the versatility of these compounds in creating new polymeric materials (Schjerven et al., 2020).
Corrosion Inhibition
Quinoxalines compounds, through quantum chemical calculations, have shown potential as corrosion inhibitors, providing insights into how structural modifications can impact inhibition efficiency. This research could inform the design of new compounds for protecting metals in acidic environments (Zarrouk et al., 2014).
Chemical Deposition of Polymers
Studies on the chemical in situ deposition of polyaniline and its derivatives on gold electrodes offer perspectives on surface modifications for enhancing electronic properties, which could be applicable in sensor technology and electronics (Mazur & Krysiński, 2001).
Kinase Inhibition
Research into the synthesis and optimization of compounds for Src kinase inhibition highlights the potential for chemical derivatives to serve as lead compounds in therapeutic development for diseases involving aberrant kinase activity (Boschelli et al., 2001).
特性
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-19-13-5-3-12(4-6-13)18-8-9-20-15-7-2-11(16)10-14(15)17/h2-7,10,18H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVBWRWWPHANPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Chlorobenzyl)amino]-N-methylpropanamide](/img/structure/B1437098.png)
![3-[Benzyl(methyl)amino]propanohydrazide](/img/structure/B1437100.png)
![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)

![5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate](/img/structure/B1437104.png)
![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)




![(3AR,4R,4aR,7aR,8R,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437111.png)

